

An In-Depth Technical Guide to the Chemical Properties of Ercalcitriol-d3

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Compound of Interest

Compound Name: *Ercalcitriol-d3*

Cat. No.: *B12328891*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **Ercalcitriol-d3**, a deuterated analog of Ercalcitriol (1 α ,25-dihydroxyvitamin D2). This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical characteristics, stability, and biological signaling of this compound.

Physicochemical Properties

Ercalcitriol-d3, also known as 1,25-Dihydroxyvitamin D2-[D3], is a stable isotope-labeled form of Ercalcitriol. The deuteration provides a valuable tool for various research applications, including metabolic studies and use as an internal standard in quantitative analyses.

General Properties

Property	Value	Source
Chemical Formula	$C_{28}H_{41}D_3O_3$	PubChem[1]
Molecular Weight	431.7 g/mol	PubChem[1]
Appearance	White to off-white solid powder (presumed based on related compounds)	N/A
Melting Point	Data not available for Ercalcitriol-d3. For the non- deuterated analog, Calcitriol ($1\alpha,25$ -dihydroxyvitamin D3), the melting point is reported to be in the range of 111-121°C.	InvivoChem[2]

Solubility

Quantitative solubility data for **Ercalcitriol-d3** is not readily available in the public domain. However, solubility information for the non-deuterated form, Ercalcitriol, and the closely related Calcitriol provides a strong indication of its solubility profile.

Solvent	Solubility of Ercalcitriol/Calcitriol
DMSO	45 mg/mL (104.98 mM) for Ercalcitriol[3][4]
Ethanol	Soluble to 5 mM for Ercalcitriol
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	2 mg/mL (4.67 mM) for Ercalcitriol[3][4]

It is important to note that sonication may be required to achieve complete dissolution in some solvent systems.[3][4]

Stability

Vitamin D analogs are known to be sensitive to various environmental factors. While specific stability studies on **Ercalcitriol-d3** are not widely published, data from related compounds like

ergocalciferol (Vitamin D2) and cholecalciferol (Vitamin D3) indicate that **Ercalcitriol-d3** is likely susceptible to degradation under the following conditions:

- Temperature: Elevated temperatures can lead to rapid decomposition.[5][6]
- Humidity: The presence of moisture can accelerate degradation.[5][6]
- Light: Prolonged exposure to light can cause degradation.
- pH: Both acidic and alkaline conditions can negatively impact stability. A comprehensive study on Vitamin D3 showed it is most stable at a pH above 5.[7]
- Oxygen: Exposure to oxygen can contribute to degradation.[7]

For long-term storage, it is recommended to keep **Ercalcitriol-d3** as a solid at -20°C, protected from light and moisture.[3] Stock solutions should be stored at -80°C.[3]

Experimental Protocols

Detailed experimental protocols for the determination of the chemical properties of **Ercalcitriol-d3** are not publicly available. However, standard methodologies for characterizing active pharmaceutical ingredients (APIs) can be applied.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Methodology:

- Sample Preparation: A small amount of the dry, finely powdered **Ercalcitriol-d3** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
- Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement

(e.g., a ramp rate of 1-2°C per minute) starting from about 20°C below the approximate melting point.[8]

- Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.[8] For a pure compound, this range is typically narrow (0.5-2°C).[8]

Solubility Assessment

The equilibrium solubility of **Ercalcitriol-d3** can be determined using the shake-flask method.

Methodology:

- Sample Preparation: An excess amount of solid **Ercalcitriol-d3** is added to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.
- Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).
- Quantification: The concentration of **Ercalcitriol-d3** in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
- Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL) or in molar units (e.g., mM).

Stability Testing

A stability-indicating analytical method, typically HPLC, is used to assess the degradation of **Ercalcitriol-d3** under various stress conditions.

Methodology:

- Sample Preparation: Solutions of **Ercalcitriol-d3** of a known concentration are prepared in various media (e.g., aqueous buffers of different pH, organic solvents).
- Stress Conditions: The solutions are exposed to different conditions, such as elevated temperature (e.g., 40°C, 60°C), high humidity, light (photostability testing), and different pH values.
- Time Points: Aliquots of the solutions are collected at specified time intervals (e.g., 0, 24, 48, 72 hours, and longer for long-term stability).
- Analysis: The concentration of the remaining **Ercalcitriol-d3** and the formation of any degradation products are quantified using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
- Data Analysis: The degradation kinetics (e.g., rate constant, half-life) are determined by plotting the concentration of **Ercalcitriol-d3** against time.

Biological Signaling Pathway

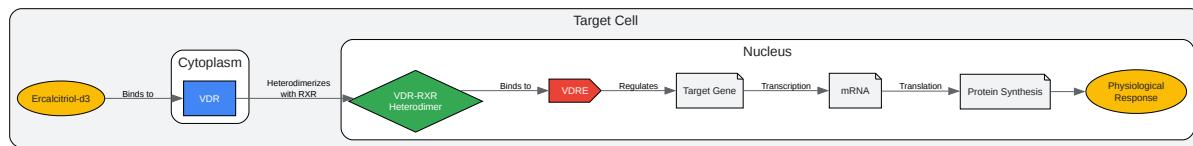
Ercalcitriol, the active form of vitamin D2, exerts its biological effects through a well-characterized signaling pathway involving the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.^{[3][4]} The signaling cascade for Ercalcitriol is analogous to that of Calcitriol (the active form of vitamin D3).

The key steps in the genomic signaling pathway are as follows:

- Ligand Binding: Ercalcitriol enters the target cell and binds to the ligand-binding domain of the VDR located in the cytoplasm or nucleus.^{[9][10]}
- Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).^{[9][10]}
- DNA Binding: The VDR/RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.^{[9][11]}

- Transcriptional Regulation: The DNA-bound heterodimer recruits co-activator or co-repressor proteins, which in turn modulate the transcription of target genes by interacting with the transcriptional machinery.[10] This leads to either an increase or decrease in the synthesis of specific proteins, ultimately resulting in a physiological response.

Below is a Graphviz diagram illustrating this signaling pathway.



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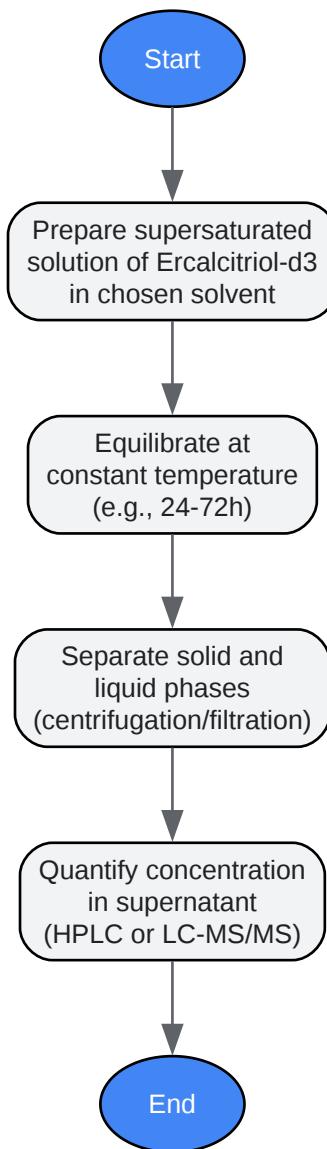
Ercalcitriol-d3 Genomic Signaling Pathway

Experimental Workflows and Logical Relationships

The following diagrams illustrate typical workflows for the analysis and application of **Ercalcitriol-d3**.

Experimental Workflow for Solubility Determination

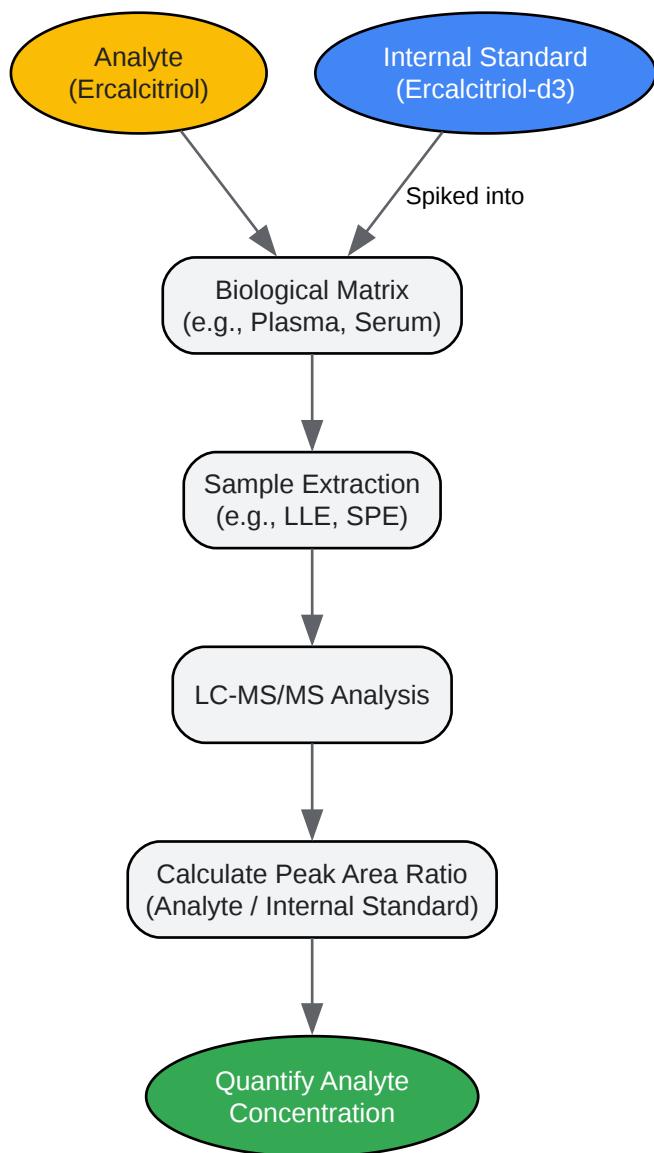
This diagram outlines the logical steps involved in determining the solubility of **Ercalcitriol-d3**.

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Solubility Determination Workflow

Logical Relationship in Quantitative Analysis using Deuterated Standards

This diagram illustrates the principle of using a deuterated standard like **Ercalcitriol-d3** for the accurate quantification of its non-deuterated counterpart in a biological matrix.



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Quantitative Analysis using **Ercalcitriol-d3**

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